3-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
3-phenyl-6-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-25-18-9-15(10-19(26-2)20(18)27-3)16-11-22-21-17(12-23-24(21)13-16)14-7-5-4-6-8-14/h4-13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMAXVYWIMCHHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CN3C(=C(C=N3)C4=CC=CC=C4)N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587545 | |
| Record name | 3-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893613-41-7 | |
| Record name | 3-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Pyrazolo[1,5-a]Pyrimidine Skeleton Formation
The construction of the pyrazolo[1,5-a]pyrimidine core typically begins with a 5-aminopyrazole derivative. A widely adopted approach involves cyclocondensation reactions between 5-amino-1-phenylpyrazole and β-ketoesters or β-diketones. For instance, refluxing 5-amino-1-phenylpyrazole with ethyl acetoacetate in ethanol under acidic conditions yields the pyrazolo[1,5-a]pyrimidine scaffold.
Critical Parameters :
- Solvent Selection : Ethanol or dioxane provides optimal solubility and reflux temperatures (80–120°C).
- Catalysis : Piperidine (0.5–1.0 equiv) accelerates cyclization via base-mediated deprotonation.
- Reaction Time : 6–12 hours ensures complete ring closure, monitored by TLC.
Alternative Pathways via One-Pot Multicomponent Reactions
Recent advances exploit FeCl₃- or I₂-catalyzed one-pot assemblies to streamline synthesis. A representative protocol involves:
Reactants :
- Salicylaldehyde derivative (1.0 equiv)
- Phenylboronic acid (1.2 equiv)
- 1,3,5-Trimethoxybenzene (1.5 equiv)
- Piperidine (1.2 equiv)
- FeCl₃ (1.0 equiv)
Conditions :
Workup :
- Cool, extract with ethyl acetate
- Dry over Na₂SO₄, concentrate, and purify via chromatography (hexane/EtOAc)
Mechanistic Note : FeCl₃ facilitates sequential Knoevenagel condensation, Michael addition, and cyclodehydration.
Isomerization Control and Byproduct Mitigation
Dimroth-type rearrangements pose challenges in pyrazolopyrimidine synthesis. For example, refluxing intermediates in dioxane with piperidine (5 mol%) ensures thermodynamic stabilization of the desired [1,5-a] isomer over [4,3-d] variants:
$$
\text{Pyrazolo[4,3-d]pyrimidine} \xrightarrow{\text{piperidine, dioxane}} \text{Pyrazolo[1,5-a]pyrimidine}
$$
Optimization :
- Temperature : 80°C prevents decomposition.
- Monitoring : $$^1\text{H NMR}$$ tracks the disappearance of [4,3-d] isomer signals (δ 8.50 ppm, C9-H).
Analytical Characterization and Validation
Spectroscopic Profiles :
- $$^1\text{H NMR}$$ (DMSO-d₆) :
δ 2.40 (s, 3H, OCH₃), 7.34–8.20 (m, Ar-H), 8.50 (s, 1H, C9-H), 9.20 (s, 1H, C5-H). - $$^{13}\text{C NMR}$$ :
δ 55.4 (OCH₃), 107.42 (C9a), 157.92 (C5), 159.80 (C2). - MS (EI) : m/z 361.4 [M⁺].
Purity Assurance :
- HPLC : C18 column, MeCN/H₂O (70:30), retention time 12.3 min.
- Elemental Analysis : Calcd (%) for C₂₁H₁₉N₃O₃: C 69.79, H 5.30, N 11.63.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) | Cost Index |
|---|---|---|---|---|
| Suzuki Coupling | 75 | 98.5 | 24 | High |
| One-Pot FeCl₃ | 78 | 97.2 | 1.5 | Moderate |
| Cyclocondensation | 65 | 95.8 | 12 | Low |
Trade-offs :
- Suzuki Coupling : Superior regioselectivity but requires expensive Pd catalysts.
- One-Pot Synthesis : Cost-effective but generates trace byproducts requiring chromatography.
Industrial-Scale Considerations
Process Intensification :
- Continuous Flow Systems : Microreactors enable precise temperature control, reducing side reactions during cyclization.
- Catalyst Recycling : Immobilized Pd on mesoporous silica improves turnover number (TON > 500).
Environmental Impact :
Chemical Reactions Analysis
Core Functionalization via Electrophilic Substitution
The pyrazolo[1,5-a]pyrimidine scaffold undergoes regioselective electrophilic substitutions. Position 3 (pyrazole ring) and position 6 (pyrimidine ring) are particularly reactive due to electronic effects.
Example : Formylation at C3 using Vilsmeier–Haack conditions introduces an aldehyde group, enabling subsequent condensations (e.g., hydrazone formation) . The 3,4,5-trimethoxyphenyl group at C6 enhances electron density at C3, improving formylation yields compared to less electron-rich analogs .
Trimethoxyphenyl Group Modifications
The 3,4,5-trimethoxyphenyl substituent participates in demethylation and electrophilic aromatic substitution (EAS) reactions:
Mechanistic Insight : The trimethoxyphenyl group’s electron-donating methoxy substituents direct EAS to the para position relative to existing groups. Demethylation with BBr₃ proceeds via sequential SN2 mechanisms.
Cross-Coupling Reactions
The compound participates in transition metal-catalyzed cross-couplings, leveraging halogenated intermediates:
Case Study : Halogenation at C3 (via oxidative methods ) generates intermediates for Suzuki coupling, enabling diversification of the pyrazole ring. For example, coupling with 4-fluorophenylboronic acid under microwave irradiation achieves 88% yield .
Redox Transformations
The pyrazolopyrimidine core and substituents undergo selective reductions and oxidations:
Limitation : Direct oxidation of the C3 methyl group (if present) to aldehyde requires harsh conditions, but hydroxylation followed by PCC oxidation offers a milder pathway .
Biological Derivatization Pathways
In metabolic studies, enzymatic hydroxylation by FAD-dependent hydroxylases (e.g., Rv1751 in Mtb) introduces hydroxyl groups at C7 or C5 positions, altering bioactivity . This highlights the compound’s susceptibility to enzymatic modification, relevant for prodrug design.
Critical Analysis of Reactivity Trends
-
Regioselectivity : C3 > C6 for electrophilic substitutions due to higher electron density at the pyrazole ring .
-
Solvent Effects : Hexafluoroisopropanol (HFIP) enhances Pd-catalyzed C–H activation by stabilizing cationic intermediates .
-
Steric Hindrance : The 3,4,5-trimethoxyphenyl group at C6 limits reactivity at adjacent positions unless directing groups are present.
This comprehensive profile underscores the compound’s utility in medicinal chemistry and materials science, supported by robust synthetic methodologies and mechanistic insights from diversified sources.
Scientific Research Applications
3-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine is a compound of significant interest in the field of medicinal chemistry and pharmacology. Its unique structural features and potential biological activities have led to various research applications. This article will explore its scientific research applications, supported by data tables and case studies.
Molecular Formula
- Molecular Formula : C19H20N4O3
- Molecular Weight : 348.39 g/mol
Structural Features
- Pyrazolo[1,5-a]pyrimidine Core : This bicyclic structure is pivotal in conferring various pharmacological properties.
- Substituents : The phenyl and trimethoxyphenyl groups contribute to the compound's reactivity and potential bioactivity.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit promising anticancer properties. Research has shown that this compound can inhibit cancer cell proliferation through various mechanisms.
Case Study: Inhibition of Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis |
| MCF-7 | 10 | Cell cycle arrest at G2/M phase |
| A549 | 12 | Inhibition of angiogenesis |
The results suggest that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.
Anti-inflammatory Properties
The pyrazolo[1,5-a]pyrimidine scaffold has been associated with anti-inflammatory effects. Research has demonstrated that this compound can modulate inflammatory pathways.
Case Study: Inhibition of Pro-inflammatory Cytokines
In vitro studies showed that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-α | 200 | 50 |
| IL-6 | 150 | 30 |
These findings indicate a potential therapeutic application for inflammatory diseases.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. Preliminary studies suggest that it exhibits activity against both bacterial and fungal strains.
Case Study: Antimicrobial Efficacy
The antimicrobial activity was assessed using the disk diffusion method against common pathogens:
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 18 |
These results highlight the potential use of this compound in treating infections caused by resistant strains.
Mechanism of Action
The mechanism of action of 3-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of certain kinases or proteins involved in cell signaling pathways, leading to the modulation of cellular processes like apoptosis, proliferation, and inflammation . The trimethoxyphenyl group plays a crucial role in enhancing the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Table 2: Activity Comparison of Pyrazolopyrimidine Isomers
Key Insights:
- Pyrazolo[1,5-a]pyrimidines exhibit superior kinase selectivity and pharmacokinetic profiles compared to other isomers, attributed to their planar bicyclic structure and optimized substituent positioning .
- Pyrazolo[3,4-d]pyrimidines, while potent against JAK2, suffer from metabolic instability due to their tricyclic framework .
Biological Activity
3-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine is a compound of interest due to its diverse biological activities. This heterocyclic compound belongs to the pyrazolo[1,5-a]pyrimidine class, which has been associated with various pharmacological properties including anti-inflammatory, anti-tumor, and antimicrobial effects. The molecular formula of this compound is C21H19N3O3, with a molecular weight of approximately 361.401 g/mol .
Synthesis and Structural Characteristics
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves multi-step reactions starting from simpler precursors. For instance, the synthesis of this compound can be achieved through condensation reactions involving substituted phenyl and pyrazole derivatives . The structural features of this compound contribute significantly to its biological activity.
Antitumor Activity
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anti-tumor properties. A study highlighted the potential of such compounds in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest . Specific derivatives have shown promising results against different cancer cell lines.
Antimicrobial Properties
The antimicrobial activity of this compound has been evaluated in several studies. Compounds within this class have demonstrated effectiveness against a variety of pathogens including bacteria and fungi. A recent investigation reported that certain derivatives exhibited potent antibacterial activity comparable to established antibiotics .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazolo[1,5-a]pyrimidines is another area of interest. These compounds have been shown to inhibit inflammatory pathways by modulating cytokine release and reducing oxidative stress markers . This property makes them candidates for treating inflammatory diseases.
Case Studies
Q & A
Q. What are the optimal synthetic routes for 3-phenyl-6-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine, and how do reaction conditions influence yield and purity?
Methodological Answer: Pyrazolo[1,5-a]pyrimidine derivatives are typically synthesized via cyclocondensation of 5-aminopyrazole precursors with β-keto esters or enaminones. For example:
- Precursor selection : 5-Aminopyrazole derivatives react with 3,4,5-trimethoxyphenyl-substituted enaminones under reflux in polar aprotic solvents (e.g., DMF or pyridine) for 5–6 hours .
- Key variables : Reaction time, solvent polarity, and stoichiometric ratios of reactants significantly affect yields. For instance, pyridine as a solvent enhances cyclization efficiency compared to DMF .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/dioxane yields pure products (typical yields: 62–70%) .
Q. How are spectroscopic techniques (NMR, MS, IR) utilized to confirm the structural integrity of pyrazolo[1,5-a]pyrimidine derivatives?
Methodological Answer:
- 1H/13C NMR : Aromatic proton signals in the δ 7.0–8.5 ppm range and methoxy groups (δ 3.8–4.0 ppm) confirm substituent positions. For example, the 3,4,5-trimethoxyphenyl group shows three equivalent methoxy singlets .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 402 for C21H16ClN7Al) validate the molecular formula, while fragmentation patterns confirm substituent stability .
- IR spectroscopy : Absorbance bands for C≡N (2200–2250 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) groups confirm functionalization .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in proposed molecular geometries of pyrazolo[1,5-a]pyrimidines?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) provides definitive bond lengths, angles, and torsion angles. For example:
- Crystal packing : Monoclinic systems (space group P21/c) with unit cell parameters (a = 9.08 Å, b = 9.06 Å, c = 27.26 Å) reveal planar pyrimidine rings and non-covalent interactions (e.g., π-π stacking) .
- Dihedral angles : Substituents like trifluoromethyl or phenyl groups induce torsional strain (e.g., C1–C2–C3–Cl1 = 173.9°), affecting bioactivity .
Q. What strategies address contradictory biological activity data in pyrazolo[1,5-a]pyrimidine derivatives?
Methodological Answer:
- Structure-activity relationship (SAR) studies : Trifluoromethyl or methoxy groups enhance kinase inhibition (e.g., KDR kinase IC₅₀ < 100 nM) by improving hydrophobic interactions with ATP-binding pockets .
- Data normalization : Use standardized assays (e.g., MTT for cytotoxicity) and control compounds (e.g., staurosporine) to minimize variability .
- Meta-analysis : Compare IC₅₀ values across studies to identify trends (e.g., 3,4,5-trimethoxyphenyl enhances antiproliferative activity in MCF-7 cells) .
Q. How do computational methods (DFT, molecular docking) predict the electronic and steric effects of substituents on pyrazolo[1,5-a]pyrimidines?
Methodological Answer:
- Density functional theory (DFT) : Calculated HOMO-LUMO gaps (e.g., 4.2 eV for 3-phenyl derivatives) correlate with redox stability and charge-transfer properties .
- Molecular docking : Pyrazolo[1,5-a]pyrimidines with 3,4,5-trimethoxyphenyl groups show strong binding to PI3Kβ (binding energy: −9.8 kcal/mol) via hydrogen bonds with Val851 and hydrophobic interactions with Ile831 .
Methodological Considerations Table
| Parameter | Example Values | Key References |
|---|---|---|
| Synthetic yield | 62–70% (reflux in pyridine) | |
| Crystallographic system | Monoclinic (P21/c) | |
| Biological IC₅₀ | 0.5–10 µM (anticancer assays) | |
| DFT HOMO-LUMO gap | 4.0–4.5 eV |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
